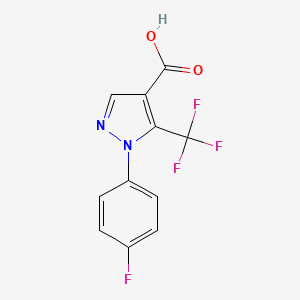

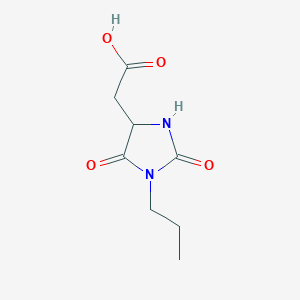

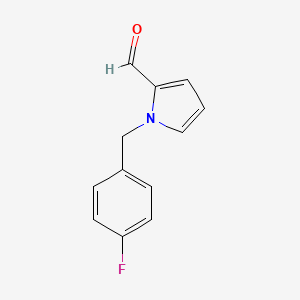

![molecular formula C11H14N4S B1309881 Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine CAS No. 35314-20-6](/img/structure/B1309881.png)

Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring. This particular compound is not directly discussed in the provided papers, but its structural relatives are mentioned, which can give insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related compounds involves the formation of thiadiazole derivatives by reacting appropriate precursors. For instance, the synthesis of monometallic complexes with phenyl-(5-pyridin-4-yl[1,3,4]thiadiazol-2-yl)-amine involves the use of metal salts and the ligand under specific conditions to form complexes with metals such as cobalt and zinc . Although the exact synthesis of Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is not described, similar synthetic routes could potentially be employed.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring attached to various substituents that can significantly influence the properties of the compound. In the case of the related compounds, crystallographic studies have been conducted to determine their structure, which often reveals a distorted octahedral geometry around the metal centers . The molecular structure of Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine would likely show similar features in terms of ring conformation and substituent effects.

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can involve interactions with metal ions to form complexes, as seen in the provided papers . These interactions can include coordination to the metal center and the formation of supramolecular structures through hydrogen bonding and π-π interactions. The specific chemical reactions of Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine would depend on the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely based on their molecular structure. For example, the presence of metal ions and the type of coordination can affect properties such as solubility, magnetic susceptibility, and the ability to form supramolecular architectures . The compound's crystal structure can also influence its melting point, boiling point, and stability. The antitumor activity of a related compound has been reported, indicating potential biological applications . Tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms, is another aspect that can affect the properties of such compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

- A study by El‐Sayed et al. (2008) elaborated on the synthesis and characterization of heterocyclic derivatives containing 1,3,4-thiadiazole rings. These derivatives were obtained through cyclization processes and characterized using spectral and analytical data, such as IR, Mass, and 1H NMR spectra, indicating the chemical diversity and potential utility of these compounds in further applications (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Anticancer Potential

- Research by Abdo and Kamel (2015) investigated the anticancer properties of 1,3,4-thiadiazoles, 1,2,4-triazoles, and their derivatives. They found that certain derivatives exhibited significant cytotoxicity against various human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Abdo & Kamel, 2015).

Molecular and Crystal Structure Analysis

- Dani et al. (2013) conducted studies on the molecular and crystal structure of 1,3,4-thiadiazol-2-amine derivatives, offering insights into their geometric parameters through DFT method and X-ray data. This foundational knowledge supports the exploration of these compounds' electronic properties and reactivity (Dani et al., 2013).

Synthesis and Crystal Structure

- Wawrzycka-Gorczyca et al. (2011) detailed the synthesis and X-ray crystal structure of specific 1,3,4-thiadiazol-2-amine derivatives, shedding light on their structural characteristics and potential for further chemical modifications (Wawrzycka-Gorczyca et al., 2011).

Tautomerism Studies

- Strzemecka (2007) examined the tautomerism of thiadiazol-2-yl-amine derivatives, utilizing NMR spectroscopy and computational methods to explore their dynamic chemical behavior. Understanding tautomerism is crucial for predicting the reactivity and stability of these compounds in various chemical environments (Strzemecka, 2007).

Propriétés

IUPAC Name |

N-butyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-2-3-7-13-11-15-14-10(16-11)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKBSAMIYCTWSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN=C(S1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

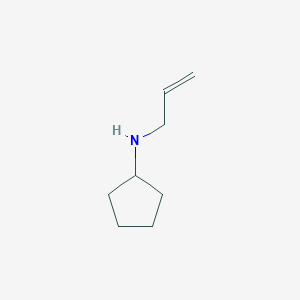

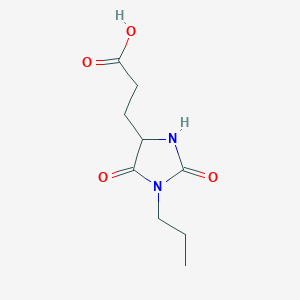

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

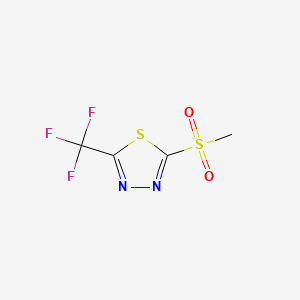

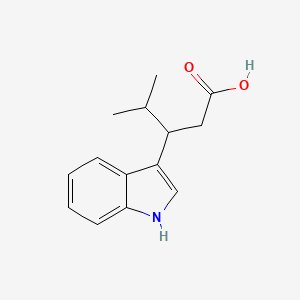

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)

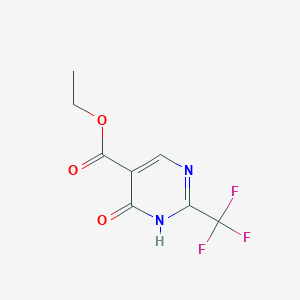

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)

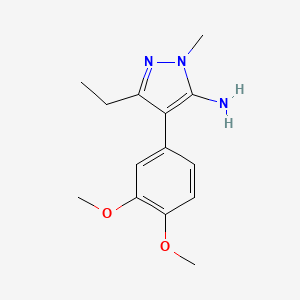

![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)